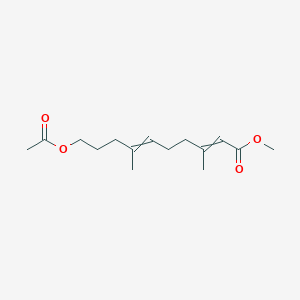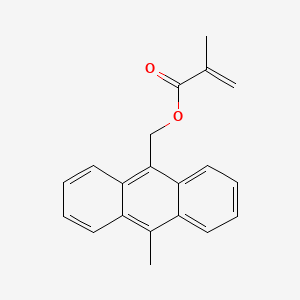
(10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C20H18O2. It is known for its unique structure, which includes an anthracene moiety substituted with a methyl group at the 10th position and a methylprop-2-enoate ester group at the 9th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate typically involves the esterification of 10-methylanthracene-9-carboxylic acid with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an anhydrous solvent like dichloromethane for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
The anthracene moiety exhibits fluorescence, making it useful in imaging and diagnostic applications .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The ability to modify the anthracene and ester groups allows for the design of molecules with specific biological activities .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science .
Mecanismo De Acción
The mechanism of action of (10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate involves its interaction with molecular targets through its anthracene and ester groups. The anthracene moiety can intercalate into nucleic acids, affecting DNA replication and transcription. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A parent compound with similar structural features but lacking the ester group.
9-Methylanthracene: Similar to (10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate but without the ester group.
Anthraquinone: An oxidized derivative of anthracene with different chemical properties.
Uniqueness
The combination of these functional groups allows for versatile modifications and the exploration of new chemical and biological activities .
Propiedades
Número CAS |
57504-09-3 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(10-methylanthracen-9-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H18O2/c1-13(2)20(21)22-12-19-17-10-6-4-8-15(17)14(3)16-9-5-7-11-18(16)19/h4-11H,1,12H2,2-3H3 |
Clave InChI |
KWXRJCHEYQJZBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)COC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


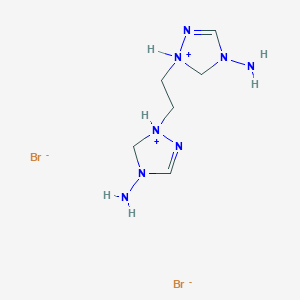

![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)
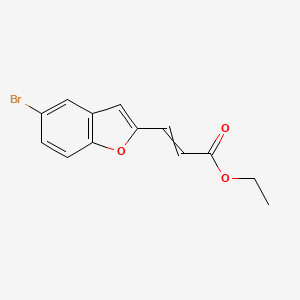
![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
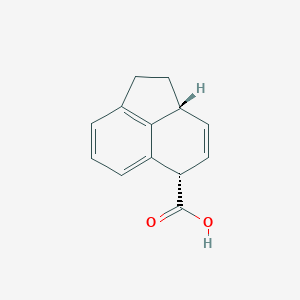
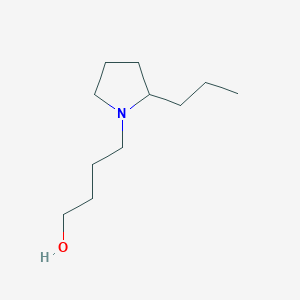
phosphanium iodide](/img/structure/B14607882.png)
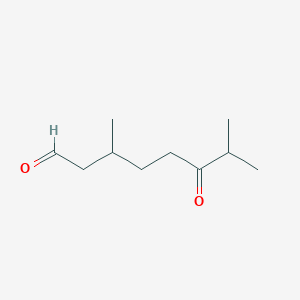
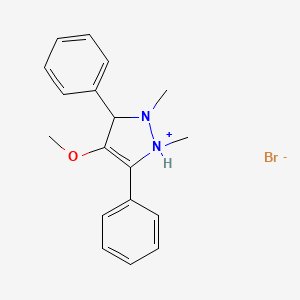
![2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid](/img/structure/B14607896.png)
